molecular formula C12H11BrN2O3 B3093359 Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate CAS No. 1242938-32-4

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No. B3093359
CAS RN: 1242938-32-4
M. Wt: 311.13 g/mol
InChI Key: GEMFBCLZALGPQO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, or EBPHPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a compound with a relatively low molecular weight and a relatively high solubility in water, making it an attractive option for researchers. EBPHPC has been used in a variety of studies, from biochemical and physiological effects to laboratory experiments and drug development.

Scientific Research Applications

Microwave-Assisted Amidation

Microwave-assisted synthesis methods have utilized ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, a closely related compound, demonstrating its applicability in producing carboxamides under microwave conditions. This method provides a straightforward and efficient approach to synthesize carboxamide derivatives, highlighting the compound's versatility in facilitating the formation of various organic compounds (M. Milosevic et al., 2015).

Radical Cyclization Applications

In another study, 2-(2-Bromophenyl)ethyl groups, which share structural similarities with the compound of interest, were employed as radical precursors in cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. This research underlines the compound's potential as a building block in the construction of complex molecular architectures, which could be beneficial in developing new materials or pharmaceuticals (S. M. Allin et al., 2005).

Synthesis of Condensed Pyrazoles

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized in cross-coupling reactions to yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, lead to various condensed pyrazoles. This study showcases the compound's role in facilitating the synthesis of heterocyclic compounds, which are significant in medicinal chemistry and material science (Eglė Arbačiauskienė et al., 2011).

Potential NLO Materials

Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has explored their optical nonlinearity, identifying specific derivatives as potential candidates for optical limiting applications. This indicates the compound's relevance in the development of materials for optical technologies (B. Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-3-oxo-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMFBCLZALGPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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